Cas no 64544-19-0 (Benzamide,4-bromo-N-[2-(4-morpholinyl)ethyl]-)
Benzamide,4-bromo-N-[2-(4-morpholinyl)ethyl]- Chemical and Physical Properties
Names and Identifiers
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- Benzamide,4-bromo-N-[2-(4-morpholinyl)ethyl]-
- 4-bromo-N-(2-morpholin-4-ylethyl)benzamide
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- MDL: MFCD01042105
Computed Properties
- Exact Mass: 312.04741
Experimental Properties
- PSA: 41.57
Benzamide,4-bromo-N-[2-(4-morpholinyl)ethyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1193756-0.25g |
4-Bromo-N-(2-morpholinoethyl)benzamide |
64544-19-0 | 95% | 0.25g |
$130 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1193756-1g |
4-Bromo-N-(2-morpholinoethyl)benzamide |
64544-19-0 | 95% | 1g |
$255 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1193756-5g |
4-Bromo-N-(2-morpholinoethyl)benzamide |
64544-19-0 | 95% | 5g |
$550 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1193756-10g |
4-Bromo-N-(2-morpholinoethyl)benzamide |
64544-19-0 | 95% | 10g |
$825 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1193756-25g |
4-Bromo-N-(2-morpholinoethyl)benzamide |
64544-19-0 | 95% | 25g |
$1650 | 2024-07-20 | |
| Enamine | EN300-206697-0.05g |
4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide |
64544-19-0 | 95% | 0.05g |
$182.0 | 2023-06-08 | |
| Enamine | EN300-206697-0.1g |
4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide |
64544-19-0 | 95% | 0.1g |
$272.0 | 2023-06-08 | |
| Enamine | EN300-206697-0.25g |
4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide |
64544-19-0 | 95% | 0.25g |
$389.0 | 2023-06-08 | |
| Enamine | EN300-206697-0.5g |
4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide |
64544-19-0 | 95% | 0.5g |
$613.0 | 2023-06-08 | |
| Enamine | EN300-206697-1.0g |
4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide |
64544-19-0 | 95% | 1g |
$785.0 | 2023-06-08 |
Benzamide,4-bromo-N-[2-(4-morpholinyl)ethyl]- Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on Benzamide,4-bromo-N-[2-(4-morpholinyl)ethyl]-
Benzamide, 4-bromo-N-[2-(4-morpholinyl)ethyl] (CAS No. 64544-19-0): A Comprehensive Overview
Benzamide, 4-bromo-N-[2-(4-morpholinyl)ethyl], also known by its CAS registry number 64544-19-0, is a chemical compound with significant applications in various fields of science and industry. This compound is a derivative of benzamide, a class of compounds characterized by the presence of an amide group attached to a benzene ring. The 4-bromo substitution on the benzene ring and the N-[2-(4-morpholinyl)ethyl] group contribute to its unique chemical properties and reactivity.
The molecular structure of Benzamide, 4-bromo-N-[2-(4-morpholinyl)ethyl] consists of a benzene ring with a bromine atom at the para position (position 4). The amide group is attached to the nitrogen atom, which is further connected to an ethyl chain. At the end of this ethyl chain, there is a morpholine ring, a six-membered heterocyclic structure containing one oxygen atom and one nitrogen atom. This combination of functional groups makes the compound versatile in terms of its chemical behavior and potential applications.
Recent studies have highlighted the importance of Benzamide derivatives in medicinal chemistry. The morpholine ring in this compound is particularly interesting due to its ability to form hydrogen bonds and its role in enhancing the bioavailability of drugs. Researchers have explored the use of Benzamide, 4-bromo-N-[2-(4-morpholinyl)ethyl] as a potential lead compound for drug development, especially in the context of targeting specific enzymes or receptors involved in various diseases.
In terms of synthesis, Benzamide, 4-bromo-N-[2-(4-morpholinyl)ethyl] can be prepared through several routes. One common method involves the reaction of 4-bromobenzoyl chloride with morpholine-containing amines under appropriate conditions. The reaction typically requires activation agents such as pyridine or other bases to facilitate the formation of the amide bond. Optimization of reaction conditions, such as temperature and solvent choice, is crucial to achieve high yields and purity.
The physical properties of Benzamide, 4-bromo-N-[2-(4-morpholinyl)ethyl] include a melting point that varies depending on the substituents and their arrangement. The compound is generally stable under normal storage conditions but may degrade under harsh conditions such as strong acids or bases. Its solubility in organic solvents like dichloromethane or dimethylformamide makes it suitable for various laboratory applications.
One area where Benzamide derivatives have shown promise is in catalysis. The morpholine group in this compound can act as a catalyst or ligand in organic reactions, facilitating processes such as aldol reactions or asymmetric synthesis. Recent advancements in catalytic asymmetric synthesis have leveraged the unique properties of morpholine-containing compounds like Benzamide, 4-bromo-N-[2-(4-morpholinyl)ethyl] to achieve high enantioselectivity.
In addition to its role in chemistry and pharmacology, Benzamide, 4-bromo-N-[2-(4-morpholinyl)ethyl] has potential applications in materials science. Its ability to form hydrogen bonds and its rigid molecular structure make it a candidate for use in self-assembled monolayers or other nanostructured materials. Researchers are exploring how these properties can be harnessed for applications in electronics or sensors.
The environmental impact of chemicals like Benzamide, 4-bromo-N-[2-(4-morpholinyl)ethyl] is another area of interest. Studies are being conducted to assess its biodegradability and potential toxicity to aquatic organisms. Understanding these aspects is crucial for ensuring sustainable practices in chemical manufacturing and use.
In conclusion, Benzamide, 4-bromo-N-[2-(4-morpholinyl)ethyl] (CAS No. 64544-19-0) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for research and development in fields ranging from medicinal chemistry to materials science. As new insights into its properties continue to emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.
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